

comparative analysis of the efficacy of thienopyrimidine isomers as kinase inhibitors

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Compound of Interest

Compound Name: 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine

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A Comparative Analysis of Thienopyrimidine Isomers as Potent Kinase Inhibitors

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.^{[1][2][3]} This guide provides a comparative analysis of the efficacy of thienopyrimidine isomers—specifically thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—as inhibitors of key kinases involved in cancer progression. This analysis is supported by experimental data from peer-reviewed studies, detailing structure-activity relationships (SAR) and the methodologies used for their evaluation.

Data Presentation: Comparative Efficacy of Thienopyrimidine Isomers

The inhibitory activities of various thienopyrimidine derivatives are summarized below. The data highlights the potency of these compounds against different kinase targets, with IC₅₀ values providing a quantitative measure of efficacy.

Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine core is a widely explored scaffold for the development of inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6]

Compound ID	Target Kinase	IC50 (μM)	Target Cell Line	IC50 (μM)	Reference
17f	VEGFR-2	0.23	HCT-116	2.80	[4]
HepG2	4.10	[4]			
7a	EGFR (wild-type)	-	HepG2	-	[5]
EGFR (T790M)	-	PC3	-	[5]	
9a	PI3Kα	9.47	MCF-7	9.80	[7]
A549	11.30	[7]			
HepG-2	12.32	[7]			
PC-3	14.69	[7]			
Compound 5	FLT3	-	MCF-7	-	[8]
HepG-2	-	[8]			
Compound 8	Kinase Inhibition (%)	79.4-81.8	MCF-7	-	[8]
HepG-2	-	[8]			

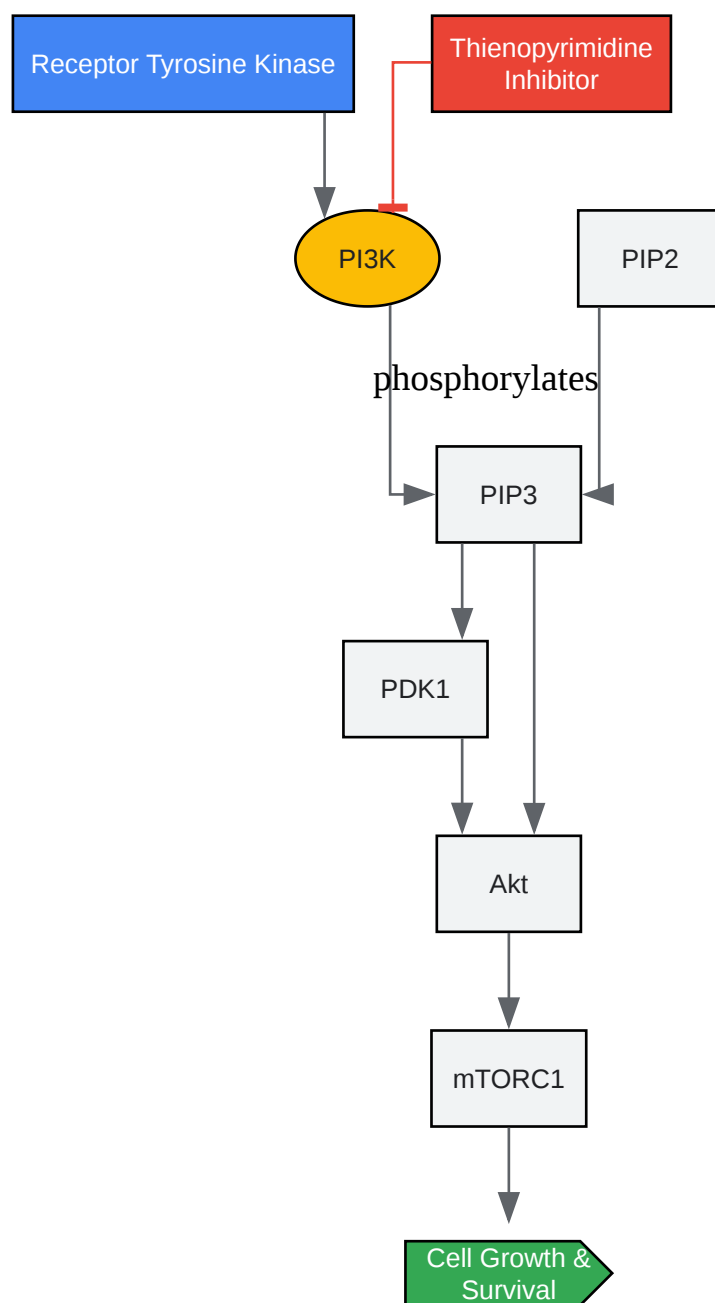
Thieno[3,2-d]pyrimidine Derivatives

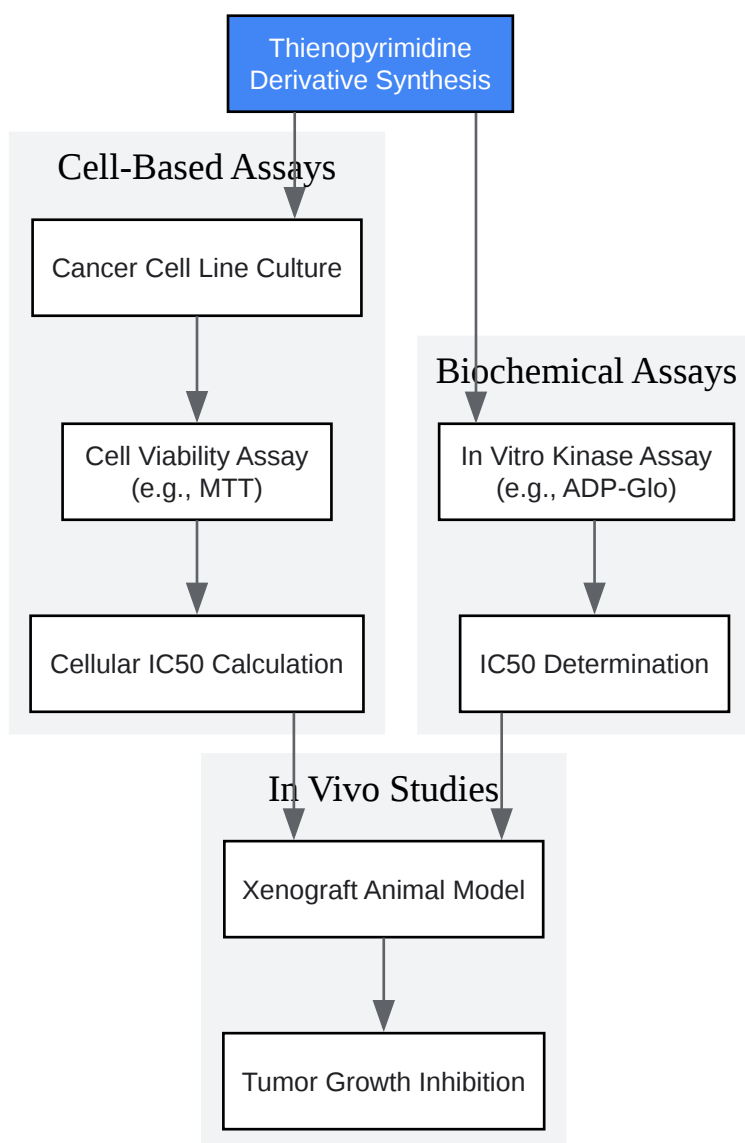
Thieno[3,2-d]pyrimidine isomers have also demonstrated significant potential as kinase inhibitors, notably against Focal Adhesion Kinase (FAK) and Janus Kinase 3 (JAK3).[9][10]

Compound ID	Target Kinase	IC50 (nM)	Target Cell Line	Antiproliferative Activity	Reference
26	FAK	9.7	-	-	[9]
FLT3-D835Y	0.5	-	-	[9]	
9a	JAK3	1.9	B lymphoma cells	Enhanced	[10]
9g	JAK3	1.8	B lymphoma cells	-	[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate a key signaling pathway targeted by thienopyrimidine inhibitors and a general workflow for assessing their efficacy.





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References

- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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